Cross-Coupling Reactivity: Iodide vs. Bromide
In palladium-catalyzed cross-coupling reactions, aryl iodides exhibit significantly higher reactivity compared to aryl bromides. This general reactivity trend applies to 2-fluoro-5-iodobenzylamine relative to its bromo analog, 2-fluoro-5-bromobenzylamine. The iodine substituent in the target compound allows for milder reaction conditions and shorter reaction times, as the C-I bond is weaker and more easily activated by palladium(0) catalysts than the corresponding C-Br bond .
| Evidence Dimension | Relative reactivity in palladium-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Aryl iodide (C-I bond energy ~57 kcal/mol) |
| Comparator Or Baseline | Aryl bromide (C-Br bond energy ~71 kcal/mol) |
| Quantified Difference | C-I bond is ~14 kcal/mol weaker than C-Br bond |
| Conditions | General oxidative addition step in Pd(0)-catalyzed cross-coupling |
Why This Matters
The higher reactivity of the iodo-substituent enables more efficient and often higher-yielding cross-coupling reactions, which is a critical factor for synthetic route design and procurement of building blocks.
